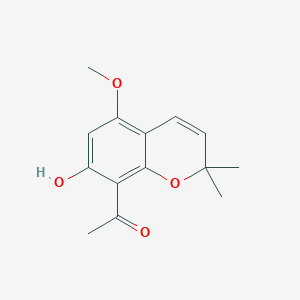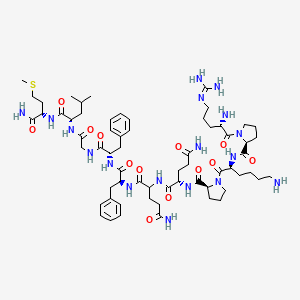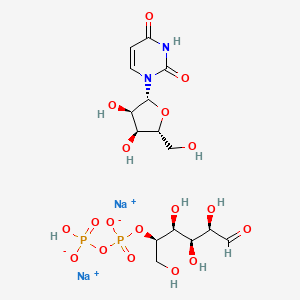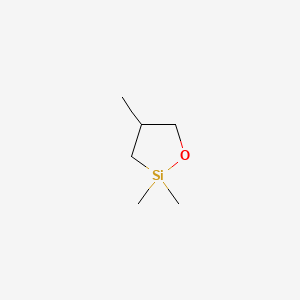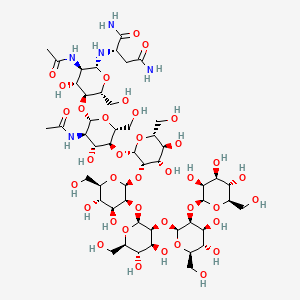
Man-5-Asn N-Glycan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Man-5-Asn N-Glycan is an oligomannose N-linked oligosaccharide with five mannosyl residues. It is a type of glycan found in a wide range of both plant and animal glycoproteins . Glycans are essential components of many biological processes, including protein folding, stability, and cell signaling. This compound plays a crucial role in the structure and function of glycoproteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Man-5-Asn N-Glycan can be achieved through chemo-enzymatic methods. This approach involves the use of glycosyltransferases and glycosidases to assemble the glycan structure. The process typically starts with the preparation of substrates and sugar donors, followed by the enzymatic addition of mannose residues to form the desired glycan structure .
Industrial Production Methods
This compound is often purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis. This method involves the use of high-performance liquid chromatography (HPLC) and glycosidase digestion to isolate the glycan .
Análisis De Reacciones Químicas
Types of Reactions
Man-5-Asn N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases, glycosidases, and various chemical oxidants and reductants. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various modified glycan structures. These modifications can alter the glycan’s biological activity and its interactions with other molecules.
Aplicaciones Científicas De Investigación
Man-5-Asn N-Glycan has numerous scientific research applications across various fields:
Chemistry: It is used in the study of glycosylation processes and the development of glycan-based therapeutics.
Biology: this compound is essential for understanding protein folding, stability, and cell signaling pathways.
Industry: The compound is used in the production of glycoproteins and other glycan-based products.
Mecanismo De Acción
Man-5-Asn N-Glycan exerts its effects through its interactions with glycosyltransferases and glycosidases. These enzymes modify the glycan structure, which in turn affects the glycoprotein’s folding, stability, and interactions with other molecules. The molecular targets and pathways involved include various glycosylation enzymes and cell signaling pathways .
Comparación Con Compuestos Similares
Man-5-Asn N-Glycan is part of a broader class of N-linked glycans, which include high-mannose, hybrid, and complex glycans. Similar compounds include:
Man-9-Asn N-Glycan: Contains nine mannose residues and is involved in similar biological processes.
Hybrid N-Glycans: Contain both unsubstituted terminal mannose residues and substituted mannose residues with an N-acetylglucosamine linkage.
Complex N-Glycans: Differ from high-mannose and hybrid glycans by having added N-acetylglucosamine residues at both the α-3 and α-6 mannose sites.
This compound is unique due to its specific structure and the number of mannose residues, which confer distinct biological properties and applications.
Propiedades
Fórmula molecular |
C50H85N5O37 |
|---|---|
Peso molecular |
1348.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
Clave InChI |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






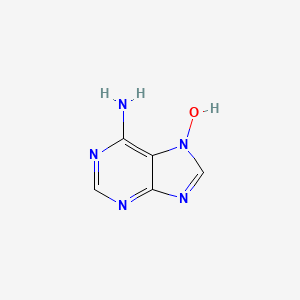
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
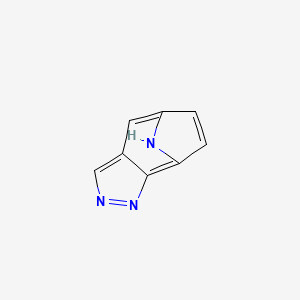
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
